molecular formula C9H6BrClS B075638 3-(Bromomethyl)-5-chlorobenzo[b]thiophene CAS No. 1198-51-2

3-(Bromomethyl)-5-chlorobenzo[b]thiophene

Cat. No. B075638
Key on ui cas rn: 1198-51-2
M. Wt: 261.57 g/mol
InChI Key: FKQSFVITUNJLCY-UHFFFAOYSA-N
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Patent
US04981848

Procedure details

Using the general procedure of Example 1, Method A, (iv), replacing ethyl-5-chloro-3-methylbenzo[b]thiophene-2-carboxylate with 5-chloro-3-methylbenzo[b]thiophene gave 2.78 g (57%) of 3-bromomethyl-5-chlorobenzo[b]thiophene: mp 126°-128° C.
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[C:4]2[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:5]=2[S:6][C:7]=1C(OCC)=O.ClC1C=CC2SC=C(C)C=2C=1>>[Br:1][CH2:2][C:3]1[C:4]2[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:5]=2[S:6][CH:7]=1

Inputs

Step One
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C2=C(SC1C(=O)OCC)C=CC(=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(SC=C2C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C2=C(SC1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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